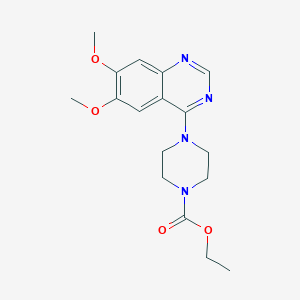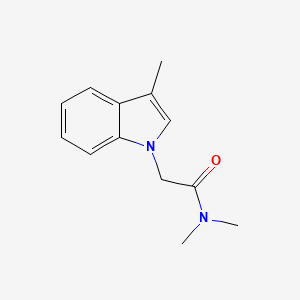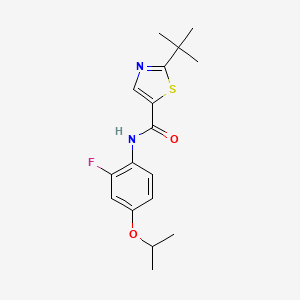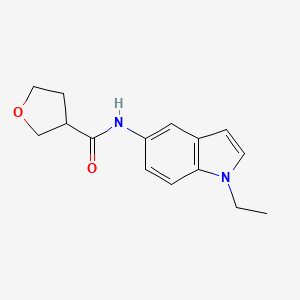
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promise in the field of cancer research. It belongs to the class of thiazole compounds and has been found to inhibit the activity of several kinases, including CDK7 and CDK9.
Mechanism of Action
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide inhibits the activity of CDK7 and CDK9 by binding to the ATP-binding site of these kinases. This leads to the inhibition of transcription and RNA processing, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the replication of HIV-1 by inhibiting the activity of CDK9, which is required for viral replication. 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has also been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide in lab experiments is its specificity for CDK7 and CDK9. This allows for the selective inhibition of these kinases without affecting other cellular processes. However, one limitation of using 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide is its relatively low potency compared to other CDK inhibitors.
Future Directions
There are several potential future directions for the study of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide. One area of research could be the development of more potent analogs of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide that could be used in cancer therapy. Another area of research could be the investigation of the effects of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide on other kinases and cellular processes. Finally, the use of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide in combination with other cancer therapies could also be explored.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide involves several steps. The starting material is 2-chloroaniline, which is first reacted with cyclopropylmethylamine to form the corresponding amine. This amine is then reacted with 2-bromoacetophenone to form the ketone intermediate. The final step involves the reaction of the ketone intermediate with thiosemicarbazide to form 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide.
Scientific Research Applications
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of CDK7 and CDK9, which are key regulators of transcription and RNA processing. Inhibition of these kinases has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-17(9-6-7-9)14(18)12-8-16-13(19-12)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWGCBBYAWLEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)


![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)

![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
